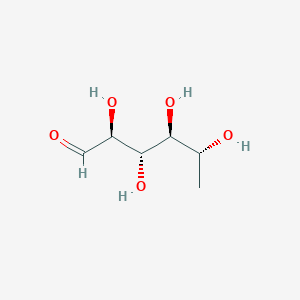

2-异氰酸基-5-甲基噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

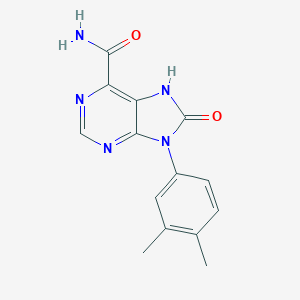

2-Isocyanato-5-methylthiophene is a compound of interest due to its potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its relevance spans various fields, including medicinal chemistry, material science, and synthetic chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with isocyanates and isothiocyanates. For example, dihydrothiophene-2,5-diimine derivatives can be synthesized by the three-component reaction of isocyanides with enamines and arylisothiocyanates, showcasing the reactivity of thiophene derivatives under different conditions (Mironov et al., 2008).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, such as 2-methylthiophene, has been studied through techniques like gas electron diffraction combined with microwave spectroscopic data. These studies help elucidate the bond lengths, angles, and overall geometry of the thiophene molecules, providing insight into the structural features that could be expected for 2-Isocyanato-5-methylthiophene (Tanabe et al., 1995).

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, offering pathways to diverse functionalized materials. For instance, the reaction of isocyanates and isothiocyanates with N-trimethylstannyl(diphenylmethylene)amine demonstrates the stepwise addition and cycloaddition capabilities of thiophene derivatives, leading to complex heterocyclic structures (Suzuki et al., 1974).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for the application of thiophene derivatives. Crystallographic studies on compounds like 3,4,5-triiodo-2-methylthiophene reveal the non-covalent interactions that influence the solid-state organization, which is essential for designing materials with specific optical and electronic properties (Patel et al., 2019).

Chemical Properties Analysis

The chemical behavior of thiophene derivatives under various conditions highlights their reactivity and potential for functionalization. The synthesis and characterization of photochromic dithienylcyclopentene liquid crystals from 2-chloro-5-methylthiophene illustrate the versatility of thiophene derivatives in creating materials that respond to light, an attribute that could be explored with 2-Isocyanato-5-methylthiophene derivatives (Cui et al., 2016).

科学研究应用

异氰酸酯化学和应用

异氰酸酯,包括类似于 2-异氰酸基-5-甲基噻吩的化合物,在聚氨酯的生产中至关重要,聚氨酯是一类用途广泛的聚合物,用于各种消费和技术产品中。异氰酸酯的反应性允许它们用于各种制造和技术环境中,在正常情况下对消费者的接触最少。异氰酸酯的作用机制,包括潜在的职业接触和毒性,是确保在工业环境中安全处理和应用的重要研究领域(中岛等人,2002)。

合成应用和药物开发

复杂有机分子的合成,例如抗血栓药物 (S)-氯吡格雷,涉及复杂的化学方法,其中类似于 2-异氰酸基-5-甲基噻吩的组分可能会被应用。这些合成方法对于开发药物至关重要,并突出了推进有机化合物合成方法的重要性(Saeed 等,2017)。

导电聚合物和电子材料

在电子材料领域,聚噻吩等导电聚合物引起了极大的研究兴趣。噻吩基化合物的改性和衍生物,可能包括异氰酸基官能化的噻吩,可以在开发用于电子学的先进材料中发挥作用,突出了噻吩衍生物在现代技术中的多功能性和潜在应用(帕加尼,1994)。

作用机制

Target of Action

It is used in the preparation of p38 kinase inhibitors , suggesting that it may interact with kinases or related proteins.

Mode of Action

Given its use in the synthesis of kinase inhibitors , it may interact with these enzymes, potentially altering their activity and affecting downstream signaling pathways.

Biochemical Pathways

, its role in the synthesis of p38 kinase inhibitors suggests it may influence pathways regulated by these kinases. p38 kinases are involved in cellular responses to stress and inflammation, so inhibition of these kinases can have broad effects on cellular function .

Result of Action

As a component in the synthesis of p38 kinase inhibitors, it may contribute to the inhibition of these kinases and the downstream effects of this inhibition .

安全和危害

未来方向

The future directions for research on 2-Isocyanato-5-methylthiophene and other thiophene derivatives could include further exploration of their synthesis methods, molecular structure analysis, and potential applications . The ongoing benchmarking effort comparing the experimental values of the rotational constants to those derived from quantum chemical calculations could also provide valuable insights .

属性

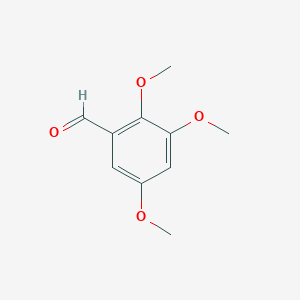

IUPAC Name |

2-isocyanato-5-methylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOUGUHTXIYXLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469676 |

Source

|

| Record name | 2-Isocyanato-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76536-99-7 |

Source

|

| Record name | 2-Isocyanato-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

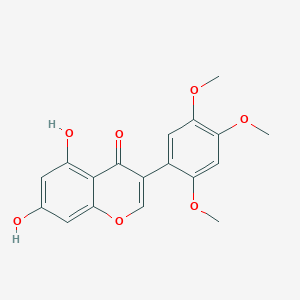

![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)

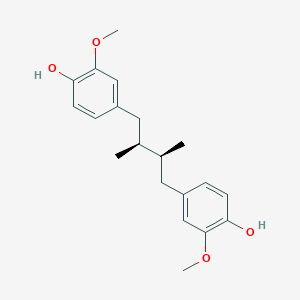

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)

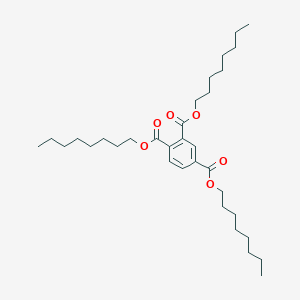

![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)

![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)